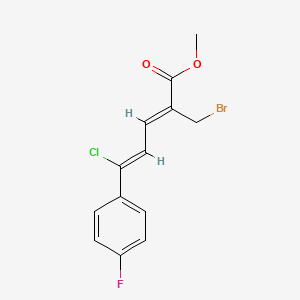
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, methyl acrylate, and bromine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and methyl acrylate in the presence of a base such as piperidine.
Bromination: The intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The double bonds in the penta-2,4-dienoate moiety can undergo electrophilic addition reactions with reagents such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Electrophilic Addition: Reagents such as hydrogen chloride (HCl), bromine (Br2), or iodine (I2) in solvents like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Electrophilic Addition: Formation of halogenated derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Mecanismo De Acción
The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the bromomethyl group allows for potential alkylation reactions with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate
Uniqueness
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
1242316-96-6 |
|---|---|
Fórmula molecular |
C13H11BrClFO2 |
Peso molecular |
333.58 g/mol |
Nombre IUPAC |
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H11BrClFO2/c1-18-13(17)10(8-14)4-7-12(15)9-2-5-11(16)6-3-9/h2-7H,8H2,1H3/b10-4+,12-7- |
Clave InChI |
IULHOYUBLGHKLZ-QXAYZXPASA-N |
SMILES isomérico |
COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)F)\Cl)/CBr |
SMILES canónico |
COC(=O)C(=CC=C(C1=CC=C(C=C1)F)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


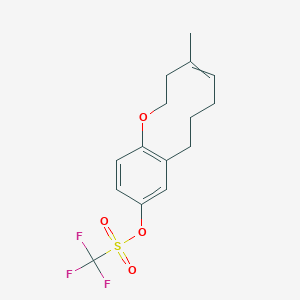

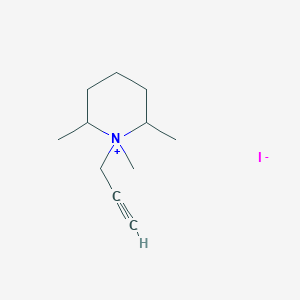
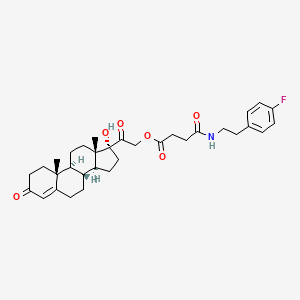
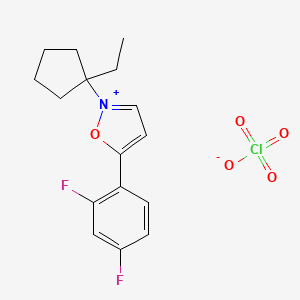
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)

![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
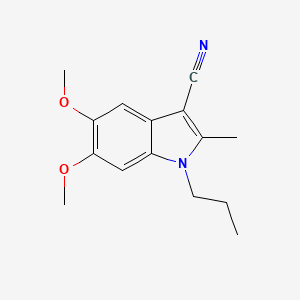

![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)


